4'-Acetoxy-5-chlorovalerophenone

説明

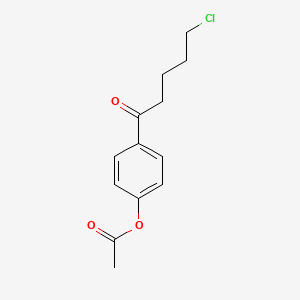

Structure

2D Structure

特性

IUPAC Name |

[4-(5-chloropentanoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIREIYHGGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645205 | |

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-94-2 | |

| Record name | 4-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 4 Acetoxy 5 Chlorovalerophenone Within Valerophenone and Acetoxy Substituted Ketones

To understand 4'-Acetoxy-5-chlorovalerophenone, one must first recognize its parent structures. The backbone of the molecule is valerophenone (B195941) , an aromatic ketone. Valerophenone consists of a benzene (B151609) ring attached to a five-carbon acyl chain with a ketone functional group. nih.gov The ketone, a carbonyl group (a carbon double-bonded to an oxygen) situated within the carbon chain, is a key site for a multitude of chemical reactions. youtube.com

The "acetoxy" portion of the name indicates the presence of an acetate (B1210297) group (CH₃COO-) attached to the phenyl ring. Acetoxy-substituted ketones are a class of compounds where this functional group is present, often acting as a protected form of a phenol (B47542). The acetoxy group can be readily hydrolyzed to reveal a hydroxyl (-OH) group, a feature that chemists can exploit in multi-step synthetic sequences. For instance, 4-acetoxyphenol is a well-known compound where an acetoxy group is attached to a phenol ring. nih.gov

Therefore, this compound is a derivative of valerophenone that has been modified in two significant ways: an acetoxy group has been added to the 4-position of the phenyl ring, and a chlorine atom has been attached to the 5-position of the valeryl side chain. clearsynth.com

| Parent Compound | Key Structural Feature | Relevance to this compound |

| Valerophenone | Phenyl group attached to a pentanoyl group. nih.gov | Forms the fundamental carbon skeleton of the molecule. nih.govclearsynth.com |

| Acetoxy Ketones | Presence of an acetoxy (CH₃COO-) functional group. | The 4'-acetoxy group is a key feature, influencing the electronic properties of the aromatic ring and serving as a potential precursor to a phenolic group. nih.govclearsynth.com |

Fundamental Structural Elements and Their Implications for Chemical Research

The specific arrangement of functional groups in 4'-Acetoxy-5-chlorovalerophenone dictates its chemical behavior and its potential utility in a research context.

| Structural Element | Description | Implication for Chemical Research |

| Aromatic Ketone | A carbonyl group conjugated with a benzene (B151609) ring. | The ketone is a site for nucleophilic addition, reduction (e.g., Wolff-Kishner or Clemmensen reduction), and enolate formation. masterorganicchemistry.comyoutube.com The aromatic ring can undergo electrophilic substitution, with the directing effects influenced by the other substituents. |

| 4'-Acetoxy Group | An ester group attached to the para-position of the phenyl ring. | This group can be hydrolyzed under acidic or basic conditions to yield a 4'-hydroxy group (a phenol). This allows it to be used as a protecting group for the phenol (B47542). It also influences the electronic properties of the aromatic ring, affecting the reactivity of the ketone and the ring itself. |

| 5-Chloroalkyl Chain | A chlorine atom at the terminal position of the five-carbon chain. | The chlorine atom is a good leaving group, making the terminal carbon an electrophilic site. This position is reactive towards nucleophiles, enabling the formation of new bonds through substitution reactions (e.g., with amines, thiols, or cyanides) to further elaborate the molecular structure. |

The combination of these three elements in a single molecule makes this compound a versatile intermediate. A researcher could, for example, first perform a substitution reaction at the 5-position, then modify the ketone, and finally deprotect the acetoxy group to reveal the phenol, all in a planned synthetic sequence.

Applications and Utility in Complex Organic Synthesis

4'-Acetoxy-5-chlorovalerophenone as a Key Intermediate in Multi-step Syntheses

While no definitive, widely published examples specifically name this compound as a key intermediate, its structure is logically suited for such a role. For instance, in the synthesis of pharmaceutical compounds, intermediates with similar functional arrays are common. The alkyl chloride moiety can readily undergo nucleophilic substitution, while the ketone can be a site for reactions like reduction, reductive amination, or addition of organometallic reagents. The acetoxy group serves as a protected phenol (B47542), which can be deprotected at a suitable stage to reveal a reactive hydroxyl group for further functionalization, such as ether or ester formation.

A hypothetical synthetic pathway where this compound could be a crucial intermediate is in the preparation of certain piperazine (B1678402) derivatives. For example, the synthesis of Naftopidil, a drug used for the treatment of benign prostatic hyperplasia, involves intermediates with a phenyl and a side chain amenable to cyclization and further modification. While patent literature on Naftopidil synthesis does not explicitly mention this compound google.com, a retrosynthetic analysis suggests that a similar precursor could be employed.

Convergent and Divergent Synthetic Strategies Utilizing the Compound

The trifunctional nature of this compound lends itself to both convergent and divergent synthetic strategies.

In a convergent synthesis , two or more complex fragments of a target molecule are synthesized independently and then coupled. This compound could serve as a precursor to one of these fragments. For example, the alkyl chloride could be displaced by a nucleophile, and the ketone could be transformed into another functional group before coupling with a second, separately synthesized molecular fragment.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. nih.govnih.gov this compound is an ideal starting point for such a strategy. The three distinct reactive sites could be addressed in different orders with a variety of reagents to produce a diverse set of molecules. For example, the ketone could be reacted with a panel of Grignard reagents, followed by displacement of the chloride with various amines, and finally, deprotection and derivatization of the phenol.

Role in the Synthesis of Heterocyclic Compounds

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The 1,5-relationship between the ketone and the chlorine atom is a classic precursor for the formation of six-membered rings. For instance, reaction with a primary amine could lead to an initial imine formation, followed by intramolecular N-alkylation to form a tetrahydropyridine (B1245486) ring system. Subsequent deprotection and modification of the acetoxy group could yield a variety of substituted piperidine-based structures, which are common motifs in pharmaceuticals.

Furthermore, the acetophenone (B1666503) moiety itself can be a precursor to various heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate binucleophilic reagents.

Precursor for Advanced Building Blocks with Specific Stereochemistry

The ketone functionality in this compound allows for the introduction of stereochemistry. Asymmetric reduction of the ketone, using chiral reducing agents or catalysts, would yield a chiral alcohol. This new stereocenter can direct the stereochemical outcome of subsequent reactions, making the compound a valuable precursor for the synthesis of enantiomerically pure or enriched target molecules. The resulting chiral alcohol could also be used in diastereoselective reactions to create additional stereocenters with high levels of control.

Applications in Polymer Chemistry and Material Science

While no patents or articles directly link this compound to polymer chemistry, its structure suggests potential applications. The phenolic group, after deprotection, could be used as a monomer in the synthesis of phenolic resins or polyesters. The acetoxy group itself, in a related compound, 4-acetoxyacetophenone, has been utilized in the production of poly(4-acetoxystyrene) and its hydrolysis product, poly(4-hydroxystyrene) google.comgoogle.com. These polymers have applications in photoresists and other materials. It is conceivable that this compound could be incorporated into polymer backbones or used as a functional additive, with the chlorovalerophenone side chain providing a site for cross-linking or post-polymerization modification.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.ukcam.ac.uk Acetophenones, in general, have been identified as valuable starting blocks for the DOS of natural product analogs. nih.govnih.gov The multiple reactive sites of this compound make it an excellent candidate for inclusion in DOS libraries. A variety of synthetic pathways can be envisioned branching from this single starting material, leading to a wide range of molecular scaffolds. The ability to introduce appendage diversity (by varying the nucleophile that displaces the chloride), stereochemical diversity (through asymmetric ketone reduction), and skeletal diversity (by using the functional groups to construct different ring systems) aligns perfectly with the principles of DOS.

Computational and Theoretical Investigations of 4 Acetoxy 5 Chlorovalerophenone

Quantum Chemical Calculations for Electronic Structure Analysis

There are no specific quantum chemical calculations reported for 4'-Acetoxy-5-chlorovalerophenone. This type of analysis would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic properties. Such studies would provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations for this compound have not been found in the surveyed literature. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring its potential energy surface. MD simulations would further elucidate the dynamic behavior of the compound over time, providing information on its flexibility, solvent interactions, and the stability of its various conformations in a simulated biological environment.

Reaction Pathway Prediction and Transition State Elucidation using Density Functional Theory (DFT)

No studies predicting the reaction pathways or elucidating the transition states for reactions involving this compound using DFT were identified. This computational approach is crucial for understanding the mechanisms of chemical reactions, calculating activation energies, and identifying intermediate structures. For this compound, such studies could, for example, investigate its synthesis routes or metabolic degradation pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data may exist, theoretical predictions of spectroscopic properties for this compound are not documented in the available literature. Computational methods can predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). Correlating these predicted spectra with experimental data is a powerful tool for confirming the molecular structure and understanding its electronic transitions and vibrational modes.

Molecular Docking and Ligand-Receptor Interaction Studies

There is no available research on molecular docking studies of this compound with any specific biological target. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction. These studies are instrumental in drug discovery for identifying potential protein targets and understanding the molecular basis of a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Designed Derivatives

No Quantitative Structure-Activity Relationship (QSAR) studies involving this compound or its derivatives were found. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing such models would require a dataset of structurally related molecules with measured activities, which could then be used to predict the activity of new, untested derivatives and guide the design of more potent compounds.

Advanced Analytical Methodologies in Research on 4 Acetoxy 5 Chlorovalerophenone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 4'-Acetoxy-5-chlorovalerophenone. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Proton (¹H) NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while Carbon-13 (¹³C) NMR provides information on the carbon skeleton. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the aliphatic protons of the chlorovalerophenone chain, and the methyl protons of the acetate (B1210297) group. The splitting patterns and integration of these signals would confirm the substitution pattern on the aromatic ring and the structure of the five-carbon chain.

High-Resolution Mass Spectrometry (HRMS) HRMS is critical for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of a unique molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₅ClO₃), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its molecular formula and distinguishing it from potential isomeric impurities. The use of Ultrahigh-Pressure Liquid Chromatography (UHPLC) coupled with an Orbitrap mass spectrometer is one such advanced method applied for analyzing various chemical compounds with high sensitivity and selectivity. thermofisher.com

Table 7.1.1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.95 | Doublet | 2H | Protons ortho to carbonyl |

| Aromatic Protons | ~7.20 | Doublet | 2H | Protons meta to carbonyl |

| Aliphatic Proton | ~3.65 | Triplet | 2H | -CH₂-Cl |

| Aliphatic Proton | ~3.00 | Triplet | 2H | Ar-CO-CH₂- |

| Aliphatic Protons | ~2.00 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| Acetate Protons | ~2.30 | Singlet | 3H | -O-CO-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl Carbon | ~197.0 | Ketone C=O | ||

| Carbonyl Carbon | ~169.0 | Ester C=O | ||

| Aromatic Carbon | ~155.0 | C-OAr | ||

| Aromatic Carbon | ~131.0 | Quaternary Ar-C | ||

| Aromatic Carbons | ~129.5 | Ar-CH (ortho to C=O) | ||

| Aromatic Carbons | ~122.0 | Ar-CH (meta to C=O) | ||

| Aliphatic Carbon | ~45.0 | -CH₂-Cl | ||

| Aliphatic Carbon | ~38.0 | Ar-CO-CH₂- | ||

| Aliphatic Carbon | ~30.0 | -CH₂- | ||

| Aliphatic Carbon | ~25.0 | -CH₂- | ||

| Acetate Carbon | ~21.0 | -O-CO-CH₃ |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the primary means of separating this compound from reactants, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the purity analysis of this compound. A reversed-phase HPLC method, likely using a C18 column, would be effective. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov By monitoring the elution profile with a UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm), the purity of the compound can be accurately determined. The retention time is characteristic of the compound under specific conditions, and the peak area corresponds to its concentration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While the relatively high molecular weight and polarity of this compound might require derivatization for optimal analysis, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint. This hyphenated technique is particularly useful for identifying and quantifying trace-level impurities. mdpi.com

Table 7.2.1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-35 °C |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details. This information is unambiguous and serves as the gold standard for structural proof. nih.gov The resulting crystal structure would confirm the planar geometry of the benzene (B151609) ring, the orientation of the acetoxy group, and the conformation of the chloropentanoyl side chain. While it is the most comprehensive technique for molecular structure determination, obtaining a crystal of sufficient quality is often the rate-limiting step. nih.gov

In-Situ Reaction Monitoring Techniques

Monitoring chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of this compound. xjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants and products can be tracked by observing their characteristic infrared absorption bands. xjtu.edu.cn For instance, during the synthesis, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the distinct carbonyl (C=O) stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1765 cm⁻¹) functionalities of the product molecule. This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions. researchgate.net

Table 7.4.1: Key FTIR Vibrational Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (Aryl) | C=O Stretch | 1680 - 1700 |

| Ester (Aryl Acetate) | C=O Stretch | 1760 - 1770 |

| Ester | C-O Stretch | 1180 - 1220 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to chemical analysis. nih.gov These methods leverage the separation power of chromatography with the identification capabilities of spectroscopy.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. An LC system separates the compound from a complex mixture, after which it is introduced into a mass spectrometer for detection and identification. lcms.cz Advanced versions like LC-MS/MS, such as those using a tandem quadrupole mass spectrometer, allow for highly selective and sensitive quantification by monitoring specific fragmentation patterns of the parent ion. lcms.czd-nb.info This is invaluable for detecting trace impurities or degradation products. The use of high-purity solvents and reagents is critical in these sensitive analyses to avoid issues like ion suppression or high background noise, which can compromise results. lcms.cz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。